Methyl 2,2-dimethylpiperidine-3-carboxylate
Description
Methyl 2,2-dimethylpiperidine-3-carboxylate is a synthetic piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with two methyl groups at the 2-position and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 2,2-dimethylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)7(8(11)12-3)5-4-6-10-9/h7,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZOPUTQRWRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCN1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782591-54-1 | |
| Record name | methyl 2,2-dimethylpiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethylpiperidine-3-carboxylate typically involves the reaction of 2,2-dimethylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Amides, ethers, thioesters.
Scientific Research Applications
Pharmaceuticals
MDPC serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural features allow for modifications that can enhance biological activity and selectivity.
- Neurotransmitter Modulation : Research indicates that MDPC may influence dopamine and serotonin receptors, which are critical in treating disorders like depression and anxiety .
Organic Synthesis
In organic chemistry, MDPC is utilized as a building block for synthesizing complex molecules. It can undergo various reactions such as:
- Reduction and Oxidation : MDPC can be reduced to form amines or alcohols and oxidized to yield ketones or carboxylic acids.
- Nucleophilic Substitution : The carboxylate group can be replaced by other nucleophiles, allowing for the creation of diverse piperidine derivatives.
Biological Studies
MDPC has been investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that MDPC exhibits antimicrobial activity against certain bacterial strains, warranting further investigation into its mechanism of action.
- Anticancer Activity : In vitro studies have shown that MDPC can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Pharmacokinetic Studies
A study involving the administration of similar piperidine derivatives in animal models demonstrated varying plasma concentrations over time, highlighting the potential for CNS-targeted therapies .
Inflammation Models
Research on structural analogs of MDPC has shown significant reductions in inflammation markers in animal models, suggesting its utility in treating inflammatory conditions.
Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FaDu | Hypopharyngeal | 15 | Induction of apoptosis |
| MDA-MB-231 | Breast cancer | 12 | IKKb inhibition |
| HeLa | Cervical cancer | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethylpiperidine-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally or functionally related compounds is presented below, highlighting key differences in molecular features, applications, and properties.
Table 1: Structural and Functional Comparison
Key Observations
Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), which feature fused polycyclic systems, the target compound’s piperidine backbone is simpler and more amenable to synthetic modification .
Ethyl esters (e.g., the tetrahydropyridine derivative in ) may exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in drug design.
Biological Relevance :
- Piperidine derivatives with bulky substituents (e.g., 2,2-dimethyl groups) may exhibit unique binding interactions in enzymatic or receptor targets, though specific data for the target compound are lacking .
- Diterpene esters (e.g., communic acid methyl esters) are primarily studied for their ecological roles in plant resins, contrasting with synthetic piperidine esters’ focus on pharmacological applications .
Research Findings and Gaps
- Medicinal Chemistry : Piperidine derivatives like the ethyl ester compound in demonstrate antibacterial and antitumor activities, suggesting that the target compound’s ester and dimethyl groups could be optimized for similar purposes.
- Safety Considerations : While 3-piperidinecarboxylic acid is classified as a laboratory chemical , the ester form may require distinct handling protocols due to differences in volatility and reactivity.
Biological Activity
Methyl 2,2-dimethylpiperidine-3-carboxylate (MDPC) is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDPC is characterized by its unique piperidine structure with a methyl ester functional group. The presence of two methyl groups at the 2-position enhances its steric properties and may influence its interaction with biological targets.
In biological systems, MDPC may function as an enzyme inhibitor or receptor ligand , interacting with specific molecular targets. The mechanism typically involves binding to the active site of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects depending on the target involved.
Enzyme Inhibition
MDPC has shown promise in inhibiting specific enzymes, which is crucial for therapeutic applications. For instance, it may inhibit enzymes involved in metabolic pathways or signal transduction, potentially leading to reduced disease progression in conditions such as cancer or neurodegenerative disorders .
Receptor Interaction
The compound's ability to act as a ligand for various receptors suggests potential applications in pharmacology. It may interact with muscarinic acetylcholine receptors and other neurotransmitter systems, which are vital in regulating numerous physiological processes .
Case Studies
- Inhibition Studies : Research has indicated that MDPC can effectively inhibit certain enzymes in vitro. For example, studies involving piperidine derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
- Cell Viability Assays : In cell-based assays, MDPC analogs were evaluated for cytotoxicity and enzyme inhibition. Results showed that some derivatives maintained cell viability while effectively inhibiting target enzymes, indicating their potential as therapeutic agents .
- Animal Models : Efficacy studies in mouse models have been conducted to assess the pharmacokinetics and therapeutic potential of MDPC-related compounds. These studies typically measure parameters such as maximum tolerated dose (MTD) and tissue parasite load reduction in infectious disease models .
Comparison with Similar Compounds
MDPC can be compared to other piperidine derivatives regarding biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Piperidine-3-carboxylate | Lacks 2,2-dimethyl substitution | Different reactivity and biological properties |
| 2,2-Dimethylpiperidine | Lacks ester group | Limited applications in synthesis |
| Methyl piperidine-3-carboxylate | Similar structure without 2,2-dimethyl substitution | Varying chemical and biological properties |
The unique substitution pattern of MDPC enhances its reactivity and interactions with biological targets compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 2,2-dimethylpiperidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acidic catalysis or via nucleophilic substitution of activated intermediates. Piperidine derivatives often utilize reductive amination or cyclization strategies. For example, analogous esters (e.g., dihydrothianaphthene carboxylates) are synthesized via benzylidene intermediates with piperidine as a catalyst, followed by reflux in methanol . Optimization involves adjusting solvent polarity (e.g., absolute ethanol for initial condensation, methanol for cyclization), catalyst loading (e.g., 10 drops of piperidine), and reflux duration (e.g., 5–20 hours) to maximize yield .
Q. How can NMR and X-ray crystallography be employed to characterize the structure and purity of this compound?
- Methodological Answer :
- NMR : Analyze chemical shifts for the methyl ester (δ ~3.7 ppm for OCH₃), piperidine ring protons (δ ~1.5–3.0 ppm for CH₂ and CH groups), and dimethyl substituents (δ ~1.0–1.2 ppm) . Compare with computed spectra using software like Gaussian.
- X-ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve molecular geometry. Programs like WinGX and ORTEP-III generate thermal ellipsoid plots to visualize anisotropic displacement and confirm stereochemistry . For piperidine rings, apply Cremer-Pople puckering parameters to quantify non-planarity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Exposure Control : Avoid inhalation of dust; use respiratory protection if ventilation is inadequate. Store in airtight containers away from ignition sources due to flammability risks .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Consult safety data sheets (SDS) for toxicity data, though acute toxicity may not be fully characterized .
Advanced Research Questions
Q. How can solvent and catalyst selection influence the diastereoselectivity of this compound synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while chiral catalysts (e.g., L-proline derivatives) can induce asymmetry. For example, diastereoselective synthesis of pyrrolidine carboxylates uses aryl aldehydes and piperidine catalysts in ethanol, achieving >85% yield . Monitor enantiomeric excess via chiral HPLC or compare experimental NMR shifts with computed spectra .
Q. What computational and experimental methods are used to analyze the conformational flexibility of the piperidine ring in this compound?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) from X-ray data to describe ring non-planarity. For six-membered rings, q₂ and φ₂ values distinguish chair, boat, or twist-boat conformers .
- Molecular Dynamics (MD) : Simulate ring puckering in solvents like water or DMSO using AMBER or CHARMM force fields. Compare with temperature-dependent NMR to validate dynamic equilibria .
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Re-refine X-ray data using SHELXL with alternative restraints or twin-law corrections if twinning is suspected . For NMR, verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR/IR spectra. Discrepancies >0.3 ppm (NMR) or 20 cm⁻¹ (IR) may indicate incorrect tautomer or stereochemistry .
Q. What role do crystallography software suites (e.g., SHELX, ORTEP) play in refining the crystal structure of this compound derivatives?
- Methodological Answer :
- Structure Solution : Use SHELXD for dual-space direct methods to phase low-resolution data. For twinned crystals, apply TWIN/BASF commands in SHELXL .
- Visualization : Generate ORTEP plots to assess thermal motion and hydrogen-bonding networks. For publication-quality figures, use WinGX to export CIF files and Mercury for packing diagrams .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
